
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate, also known as DIP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DIP is a derivative of indole, an important organic compound that is widely distributed in nature, and has been found to exhibit a wide range of biological activities. The purpose of
Wirkmechanismus
The mechanism of action of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is complex and varies depending on the biological system being studied. In general, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to interact with various cellular components, such as enzymes, proteins, and DNA, and to modulate their activity. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, by binding to their active sites. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to bind to DNA and to induce strand breaks, which can lead to cell death.
Biochemische Und Physiologische Effekte
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to exhibit a wide range of biochemical and physiological effects, depending on the biological system being studied. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to induce apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to scavenge free radicals. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to modulate the activity of various enzymes and proteins, and to affect the expression of genes involved in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has several advantages for lab experiments. It is easy to synthesize, and the yield can be optimized by adjusting the reaction parameters. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is also stable under normal lab conditions and has a long shelf life. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is relatively inexpensive compared to other fluorescent probes and ligands. However, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can also exhibit non-specific binding to other cellular components, which can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate. One direction is to study the structure-activity relationship of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate and to design more potent derivatives with improved biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate in vivo, to determine its potential as a therapeutic agent. Furthermore, the use of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as a fluorescent probe and ligand can be expanded to other biological systems, such as plants and animals. Finally, the development of new synthetic methods for diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can lead to the discovery of new derivatives with novel biological activities.
Synthesemethoden
The synthesis of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, to yield diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as the final product. The reaction can be carried out under mild conditions, and the yield of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can be optimized by adjusting the reaction parameters, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant activities. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been used as a fluorescent probe to detect metal ions and as a ligand to synthesize metal complexes. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition, protein-protein interactions, and DNA binding.
Eigenschaften
CAS-Nummer |
10184-96-0 |
|---|---|
Produktname |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-10,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
PFJFOJBUEHKUCE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
Andere CAS-Nummern |
10184-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



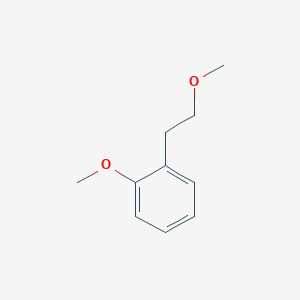
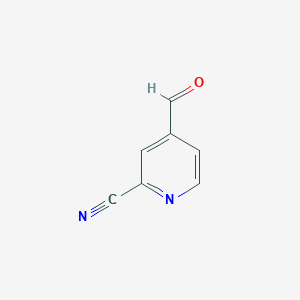
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
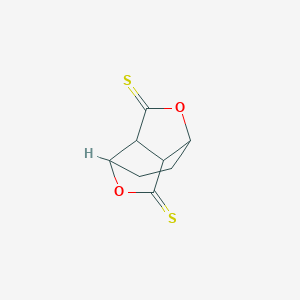
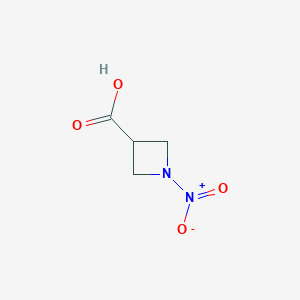
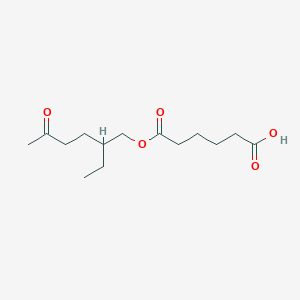
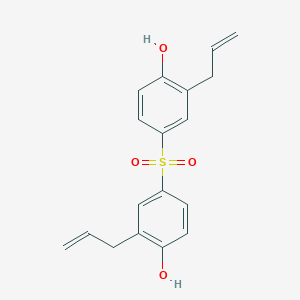
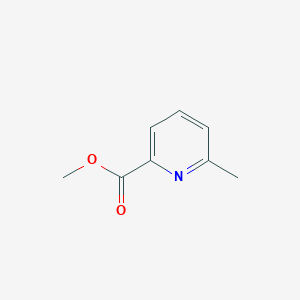
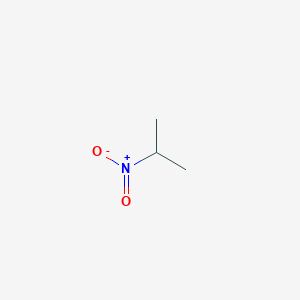
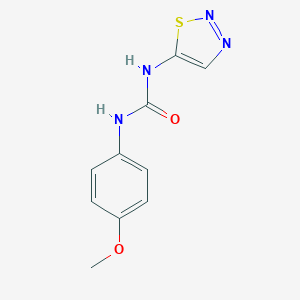
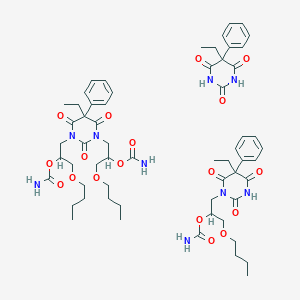
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
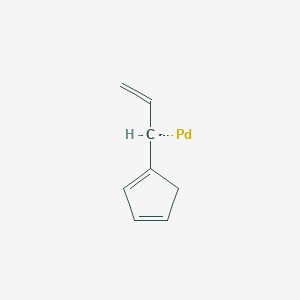
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)